molecular formula C20H18BrNO4S2 B285302 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide

カタログ番号: B285302
分子量: 480.4 g/mol
InChIキー: YMFDETCUQCKWPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide, also known as BAY 43-9006, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was initially developed as a Raf kinase inhibitor but has since been found to have additional molecular targets, making it a promising candidate for combination therapies.

作用機序

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 inhibits the activity of multiple kinases by binding to the ATP-binding site of these enzymes. This leads to the inhibition of downstream signaling pathways involved in tumor growth and angiogenesis. In addition, this compound 43-9006 has been shown to induce apoptosis and inhibit tumor cell proliferation.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound 43-9006 has been shown to induce autophagy, a cellular process that can lead to cell death. This compound 43-9006 has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. This can lead to the inhibition of tumor growth and metastasis.

実験室実験の利点と制限

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 has several advantages for laboratory experiments. It is readily available, and its synthesis has been optimized for large-scale production. This compound 43-9006 has also been extensively studied, and its mechanism of action is well understood. However, this compound 43-9006 has several limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound 43-9006 has a short half-life in vivo, which can limit its efficacy in animal studies.

将来の方向性

There are several potential future directions for research on 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006. Preclinical studies have shown that this compound 43-9006 can enhance the efficacy of other cancer drugs, such as gemcitabine and paclitaxel. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006. This could help to identify patients who are most likely to benefit from treatment with this compound 43-9006. Finally, there is ongoing research into the development of new Raf kinase inhibitors that may have improved efficacy and fewer off-target effects than this compound 43-9006.

合成法

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 involves a multi-step process starting from 2,4-dimethylbenzenesulfonyl chloride and 4-bromoaniline. The reaction proceeds through a series of chemical transformations, including sulfonation, amination, and sulfonylation, to yield the final product. The synthesis has been optimized for large-scale production, making this compound 43-9006 readily available for research purposes.

科学的研究の応用

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple kinases, including Raf, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. In preclinical studies, this compound 43-9006 has demonstrated antitumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

特性

分子式

C20H18BrNO4S2

分子量

480.4 g/mol

IUPAC名

3-(4-bromophenyl)sulfonyl-N-(2,4-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C20H18BrNO4S2/c1-14-6-11-20(15(2)12-14)22-28(25,26)19-5-3-4-18(13-19)27(23,24)17-9-7-16(21)8-10-17/h3-13,22H,1-2H3

InChIキー

YMFDETCUQCKWPD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

正規SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。